molecular formula C12H20N2OS B8361319 2-Amino-4-[(1,1-dimethyl)ethyl)-5-[(2,2-dimethyl)propionyl]thiazole

2-Amino-4-[(1,1-dimethyl)ethyl)-5-[(2,2-dimethyl)propionyl]thiazole

Cat. No. B8361319
M. Wt: 240.37 g/mol
InChI Key: AWZGQPPDBXAGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[(1,1-dimethyl)ethyl)-5-[(2,2-dimethyl)propionyl]thiazole is a useful research compound. Its molecular formula is C12H20N2OS and its molecular weight is 240.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-[(1,1-dimethyl)ethyl)-5-[(2,2-dimethyl)propionyl]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-[(1,1-dimethyl)ethyl)-5-[(2,2-dimethyl)propionyl]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-4-[(1,1-dimethyl)ethyl)-5-[(2,2-dimethyl)propionyl]thiazole

Molecular Formula

C12H20N2OS

Molecular Weight

240.37 g/mol

IUPAC Name

1-(2-amino-4-tert-butyl-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H20N2OS/c1-11(2,3)8-7(16-10(13)14-8)9(15)12(4,5)6/h1-6H3,(H2,13,14)

InChI Key

AWZGQPPDBXAGOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)N)C(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2,2,6,6-tetramethyl-3,5-heptanedione(α-bromo-dipivaloylmethane; 1.42 g, 5.40 mmol), thiourea (451.8 mg, 5.94 mmol) and ethanol (15 mL) was refluxed for 2 hours. After cooling, the reaction mixture was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. After the organic layer was washed with water and brine, dried over anhydrous sodium sulfate, the residue obtained by evaporation under reduced pressure was crystallized (dichloromethane/hexane) to give the title compound (1.23 g, 94.5%) as a white crystal.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
451.8 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.